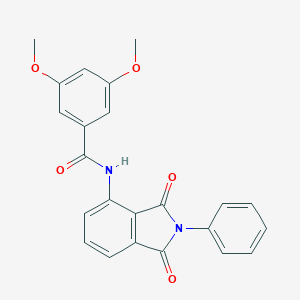
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide, also known as DIBO, is a small molecule that has been studied for its potential applications in scientific research. DIBO is a heterocyclic compound that contains both an isoindoline and a benzamide moiety. It has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cell growth and survival. Inhibition of Hsp90 activity can lead to the degradation of these proteins and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have good stability and solubility, which makes it easy to work with in lab experiments. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify the specific proteins that it targets. This could lead to the development of more specific and effective anti-cancer drugs. Another area of research could be to investigate the potential applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential anti-inflammatory effects of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide and its potential applications in the treatment of inflammatory diseases.
合成方法
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid, and the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine. One of the most common methods of synthesizing N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine and copper powder. This method has been shown to produce high yields of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide with good purity.
科学研究应用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anti-cancer agent. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
属性
产品名称 |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C23H18N2O5 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H18N2O5/c1-29-16-11-14(12-17(13-16)30-2)21(26)24-19-10-6-9-18-20(19)23(28)25(22(18)27)15-7-4-3-5-8-15/h3-13H,1-2H3,(H,24,26) |
InChI 键 |
WJNMHKWLFWZJIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)